
Zinc epoxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc epoxyoctadecanoate, also known as zinc bis(3-pentadecyloxirane-2-carboxylate), is a chemical compound with the molecular formula C36H66O6Zn. It is a zinc salt of epoxyoctadecanoic acid and is used in various industrial applications due to its unique properties. This compound is known for its role in the production of specialty materials and its utility in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc epoxyoctadecanoate can be synthesized through the reaction of zinc oxide with epoxyoctadecanoic acid. The reaction typically occurs in a solvent such as toluene or xylene under reflux conditions. The process involves the formation of a zinc carboxylate complex, which is then isolated and purified.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions in reactors equipped with temperature and pressure control. The reaction mixture is continuously stirred, and the product is separated using filtration or centrifugation. The final product is then dried and packaged for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc epoxyoctadecanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield zinc metal and the corresponding carboxylic acid.
Substitution: The epoxide ring in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and carboxylic acids.
Reduction: Zinc metal and epoxyoctadecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Zinc epoxyoctadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions and as a stabilizer in polymer production.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent binding properties .
Mécanisme D'action
The mechanism of action of zinc epoxyoctadecanoate involves its interaction with various molecular targets. In biological systems, zinc ions released from the compound can interact with enzymes and proteins, influencing their activity. The epoxide group can react with nucleophiles in biological molecules, leading to modifications that affect cellular processes. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Zinc oxide (ZnO): Used in various industrial and biomedical applications.
Zinc peroxide (ZnO2): Known for its oxidizing properties.
Zinc chloride (ZnCl2): Used in chemical synthesis and as a catalyst.
Zinc sulfate (ZnSO4): Commonly used in agriculture and medicine.
Uniqueness: Zinc epoxyoctadecanoate is unique due to its combination of zinc and epoxide functionalities, which confer distinct chemical reactivity and biological activity. Unlike simple zinc salts, it can participate in both metal-catalyzed and organic reactions, making it versatile for various applications .
Propriétés
Numéro CAS |
26264-49-3 |
|---|---|
Formule moléculaire |
C36H66O6Zn |
Poids moléculaire |
660.3 g/mol |
Nom IUPAC |
zinc;3-pentadecyloxirane-2-carboxylate |
InChI |
InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-16)18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 |
Clé InChI |
POFSXQMRLNHJNC-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


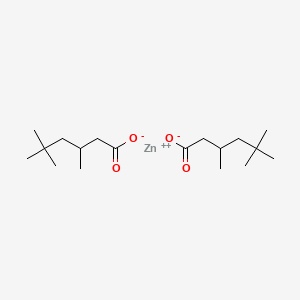



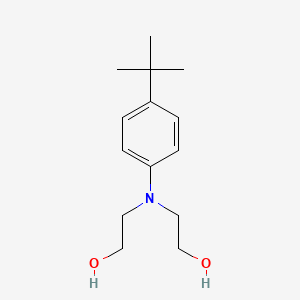
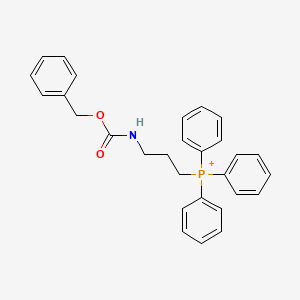
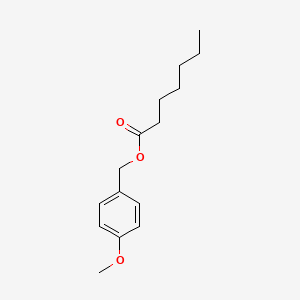
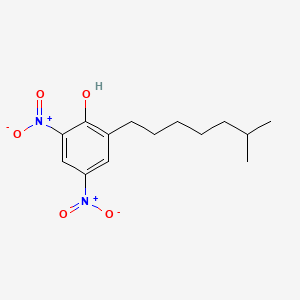
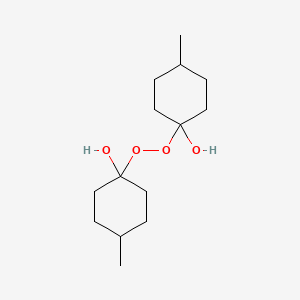
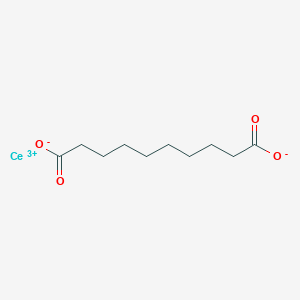
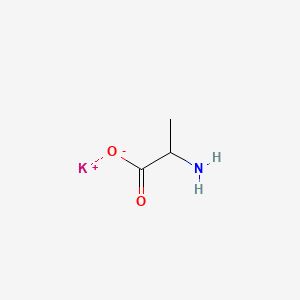
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)

